Diketone-PEG11-PFP ester

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propiedades

IUPAC Name |

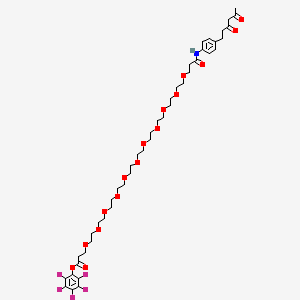

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[4-(3,5-dioxohexyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H62F5NO16/c1-33(51)32-36(52)7-4-34-2-5-35(6-3-34)50-37(53)8-10-55-12-14-57-16-18-59-20-22-61-24-26-63-28-30-65-31-29-64-27-25-62-23-21-60-19-17-58-15-13-56-11-9-38(54)66-44-42(48)40(46)39(45)41(47)43(44)49/h2-3,5-6H,4,7-32H2,1H3,(H,50,53) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVSRPPWUMFEFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H62F5NO16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

956.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Diketone-PEG11-PFP Ester

For Researchers, Scientists, and Drug Development Professionals

Diketone-PEG11-PFP ester is a heterobifunctional crosslinker that plays a significant role in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs).[1] This guide provides a detailed overview of its structure, properties, and applications, complete with experimental protocols and visual diagrams to facilitate understanding and implementation in a research setting.

Core Structure and Functional Components

This compound is comprised of three key functional units: a diketone group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester.

-

Diketone Group: This functional group is designed to react specifically with a lysine (B10760008) residue within the active site of certain catalytic antibodies, forming a stable, covalent bond.[2][3]

-

Polyethylene Glycol (PEG) Spacer (PEG11): The linker contains an 11-unit PEG chain. This hydrophilic spacer enhances the solubility of the molecule in aqueous media, reduces aggregation, and provides spatial separation between the conjugated molecules.[1][4]

-

Pentafluorophenyl (PFP) Ester: The PFP ester is a highly reactive group that readily couples with primary and secondary amines (e.g., on proteins, peptides, or small molecule drugs) to form stable amide bonds.[4][5] PFP esters are known for being more stable against hydrolysis compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions in aqueous buffers.[4][5]

A conceptual diagram of the molecule's structure is presented below.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 955.96 g/mol (or 956 g/mol ) | [1][2][6][7] |

| Molecular Formula | C44H62F5NO16 | [4][7] |

| Purity | ≥95% or ≥97% | [1][2][4][6][7] |

| CAS Number | 2353409-86-4 | [7] |

| Storage Condition | -20°C | [4][7] |

| Shipping Condition | Ambient Temperature | [4][7] |

Applications in Drug Development

This crosslinker is primarily used for conjugating molecules to proteins or antibodies. Its heterobifunctional nature allows for sequential and specific conjugations.

Primary Applications Include:

-

Antibody-Drug Conjugates (ADCs): The PFP ester can be used to attach a cytotoxic drug to an antibody, while the diketone end can be used for further modification or targeting.

-

PEGylation: The hydrophilic PEG chain improves the pharmacokinetic properties of conjugated proteins or peptides, enhancing their stability and solubility.[1]

-

Targeted Drug Delivery: By linking a therapeutic agent to a targeting moiety (like an antibody), the linker facilitates targeted delivery to specific cells or tissues, which can enhance efficacy and reduce off-target toxicity.[1]

The general workflow for using this linker involves a two-step reaction, as illustrated below.

Experimental Protocols

While a specific protocol for this compound is not provided in the search results, a general protocol for the PEGylation of proteins (such as IgG antibodies) using PEG PFP esters is available and can be adapted.[5]

Objective: To conjugate a PEG PFP ester reagent to an antibody (IgG) or other protein containing primary amines.

Materials:

-

IgG or protein of interest

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0 (e.g., 0.1 M sodium phosphate, 0.15 M NaCl). Avoid buffers containing primary amines like Tris or glycine.[5]

-

This compound

-

Anhydrous organic solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting or dialysis columns for purification

Procedure:

-

Protein Preparation:

-

Dissolve the IgG or protein in the reaction buffer to a concentration of approximately 2 mg/mL.[5]

-

If the protein buffer contains primary amines, exchange it for the recommended reaction buffer using dialysis or a desalting column.

-

-

Reagent Preparation (Prepare Immediately Before Use):

-

Conjugation Reaction:

-

Slowly add a calculated amount of the dissolved PFP ester solution to the protein solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of the linker over the protein.

-

For example, add 25 µL of the 1 mg/75 µL PFP-PEG solution to 1 mL of the 2 mg/mL IgG solution.[5]

-

Incubate the reaction. Incubation conditions can be varied to control the degree of PEGylation:

-

-

Purification:

-

Following incubation, remove unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).[5]

-

-

Storage:

-

Store the final PEGylated protein conjugate under the same conditions recommended for the original, unmodified protein.[5]

-

The workflow for this experimental protocol is visualized below.

References

- 1. Diketone PEG, Diketone Linker - ADC Linkers | AxisPharm [axispharm.com]

- 2. This compound - CD Bioparticles [cd-bioparticles.net]

- 3. Diketone-PEG4-PFP ester - CD Bioparticles [cd-bioparticles.net]

- 4. Diketone-PEG11-PFP ester_2353409-86-4_新研博美 [xinyanbm.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Diketone Linkers, Diketone-PEG, AZD Linkers | BroadPharm [broadpharm.com]

- 7. This compound - Creative Biolabs [creative-biolabs.com]

An In-Depth Technical Guide to Diketone-PEG11-PFP Ester: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, specifications, and applications of Diketone-PEG11-PFP ester, a heterobifunctional linker critical in the fields of bioconjugation and drug development. This document details the key characteristics of this linker, provides protocols for its use, and illustrates its role in advanced applications such as antibody-drug conjugates (ADCs).

Core Chemical Properties and Specifications

This compound is a versatile crosslinking reagent that features a diketone group and a pentafluorophenyl (PFP) ester, separated by a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer. The PFP ester provides a highly reactive handle for covalent modification of primary and secondary amines, while the diketone moiety can react with specific residues like lysine (B10760008), particularly within the active site of catalytic antibodies.[1] The PEG spacer enhances water solubility, reduces aggregation, and improves the pharmacokinetic properties of the resulting bioconjugates.[2]

A summary of the key specifications for this compound is presented in Table 1.

Table 1: Chemical Properties and Specifications of this compound

| Property | Value | Reference |

| Molecular Weight | 956 g/mol | [3] |

| CAS Number | 2353409-86-4 | [3] |

| Molecular Formula | C44H62F5NO16 | [3] |

| Purity | ≥95% | [3] |

| Appearance | White to off-white solid | Generic |

| Solubility | Soluble in DMSO, DMF | [4] |

| Storage | -20°C, desiccated | [3] |

The Chemistry of Conjugation: Reactivity and Mechanisms

The utility of this compound lies in its two distinct reactive groups, enabling sequential or one-pot conjugation strategies.

PFP Ester Chemistry for Amine Conjugation

The pentafluorophenyl ester is a highly efficient acylating agent for primary and secondary amines, forming stable amide bonds. The electron-withdrawing nature of the pentafluorophenyl ring makes the ester carbonyl highly electrophilic and the pentafluorophenolate a good leaving group. This results in faster reaction kinetics and greater stability towards hydrolysis compared to more common N-hydroxysuccinimide (NHS) esters.[4] This enhanced stability is particularly advantageous in aqueous buffers used for biomolecule modifications.

The general reaction mechanism for the conjugation of the PFP ester with a primary amine, such as the ε-amino group of a lysine residue, is depicted below.

Caption: Reaction of PFP ester with a primary amine.

Diketone Functionality

The diketone group provides a second point of covalent attachment. While the reactivity can be broad, it has been shown to form covalent bonds with specific lysine residues, particularly those in the active sites of catalytic antibodies.[1] This can be exploited for site-specific conjugation, leading to more homogeneous antibody-drug conjugates with a defined drug-to-antibody ratio (DAR).[5]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization may be required for specific applications.

General Protocol for Protein Conjugation via PFP Ester

This protocol outlines the steps for conjugating the PFP ester moiety of the linker to a protein containing accessible amine groups.

Materials:

-

This compound

-

Protein of interest (e.g., antibody)

-

Conjugation Buffer: Amine-free buffer such as PBS, HEPES, or borate (B1201080) buffer, pH 7.2-8.5.[4]

-

Anhydrous DMSO or DMF

-

Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

-

Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-100 mM stock solution.[4]

-

Conjugation Reaction: Add a 5-20 molar excess of the linker stock solution to the protein solution with gentle mixing.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

-

Quenching: Add the quenching reagent to a final concentration of 50 mM and incubate for 30 minutes at room temperature to quench any unreacted PFP ester.

-

Purification: Remove excess linker and byproducts by size-exclusion chromatography or dialysis against an appropriate storage buffer.

-

Characterization: Analyze the conjugate by SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry to determine the degree of labeling.

Characterization of the Conjugate

SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation. UV-Vis Spectroscopy: To determine the protein concentration and potentially the degree of labeling if the linker or attached molecule has a chromophore. Mass Spectrometry (LC-MS): To confirm the covalent attachment of the linker and determine the drug-to-antibody ratio (DAR). The analysis of PEGylated bioconjugates by LC-MS requires specialized methods to handle the heterogeneity of the PEG chain and the complexity of the conjugate.[6]

Applications in Antibody-Drug Conjugate (ADC) Development

This compound is a valuable tool in the construction of ADCs, a class of targeted therapeutics that deliver potent cytotoxic agents to cancer cells. The linker plays a crucial role in the stability, efficacy, and safety of the ADC.[7]

The workflow for constructing an ADC using a diketone-PEG-PFP ester linker is illustrated below.

Caption: General workflow for ADC synthesis.

In a potential ADC construct, the PFP ester of the linker would first be reacted with an amine-containing cytotoxic drug. The resulting diketone-PEG-drug molecule would then be conjugated to a monoclonal antibody via the diketone group, targeting a specific lysine residue. This strategy allows for the creation of a homogeneous ADC with a defined DAR, which is a critical quality attribute for these complex therapeutics.

Conclusion

This compound is a highly versatile and efficient heterobifunctional linker for bioconjugation. Its key features, including a stable and reactive PFP ester, a hydrophilic PEG spacer, and a second reactive diketone moiety, make it an excellent choice for the development of sophisticated bioconjugates, particularly in the field of antibody-drug conjugates. The protocols and information provided in this guide offer a solid foundation for researchers and drug developers to incorporate this valuable tool into their workflows.

References

- 1. This compound - CD Bioparticles [cd-bioparticles.net]

- 2. Diketone-PEG11-PFP ester_2353409-86-4_新研博美 [xinyanbm.com]

- 3. This compound - Creative Biolabs [creative-biolabs.com]

- 4. precisepeg.com [precisepeg.com]

- 5. [PDF] Site-selective lysine conjugation methods and applications towards antibody–drug conjugates | Semantic Scholar [semanticscholar.org]

- 6. This compound|BLD Pharm [bldpharm.com]

- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and Stability of Diketone-PEG11-PFP Ester in Aqueous Buffers: A Technical Guide

An In-depth Technical Guide for Researchers and Drug Development Professionals

The trifunctional molecule, Diketone-PEG11-PFP ester, is a valuable tool in bioconjugation and drug delivery, incorporating a diketone group for targeting specific amino acid residues, a hydrophilic PEG11 spacer, and an amine-reactive PFP ester for covalent ligation. Understanding its behavior in aqueous buffers is critical for the successful design and execution of labeling and conjugation experiments. This guide provides a comprehensive overview of the solubility and stability of this compound, drawing upon the known characteristics of its constituent functional groups.

Key Molecular Features and Their Impact on Aqueous Behavior

The solubility and stability of this compound are governed by the interplay of its three key components:

-

Diketone Moiety: The diketone group is a pharmacophore that can react with specific lysine (B10760008) residues.[1] In biological systems, dicarbonyl compounds can react with nucleophilic amino acids.[2] The stability of the diketone itself in aqueous buffers is an important consideration, as it can exist in equilibrium with hydrated forms.[2]

-

PEG11 Linker: The polyethylene (B3416737) glycol (PEG) spacer, consisting of 11 ethylene (B1197577) glycol units, is a key contributor to the molecule's aqueous solubility.[3][4] PEG linkers are known to be flexible, biocompatible, and highly soluble in water, which helps to impart these favorable properties to the overall molecule.[3][5]

-

Pentafluorophenyl (PFP) Ester: The PFP ester is an active ester used for forming stable amide bonds with primary and secondary amines.[6][7] A significant advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their greater resistance to spontaneous hydrolysis in aqueous solutions.[8][9][10] This increased stability leads to more efficient and reproducible conjugation reactions.[9]

Solubility in Aqueous Buffers

The presence of the hydrophilic PEG11 linker is expected to confer good water solubility to the this compound.[3][4][5] However, the overall solubility can be influenced by the buffer composition and the diketone and PFP ester moieties, which are more hydrophobic than the PEG chain.[8]

General Solubility Guidelines:

| Component | Expected Contribution to Solubility | Recommendations |

| Diketone | May decrease overall aqueous solubility due to its hydrophobic nature. | For initial dissolution, consider using a small amount of a water-miscible organic solvent. |

| PEG11 | Significantly increases aqueous solubility.[3][4] | The PEG chain enhances solubility in a variety of aqueous buffers.[5] |

| PFP Ester | The PFP group is hydrophobic and can decrease water solubility.[8] | It is standard practice to first dissolve PFP esters in an anhydrous organic solvent like DMSO or DMF before adding them to an aqueous reaction buffer.[6][7] |

For practical applications, it is recommended to prepare a concentrated stock solution of the this compound in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[7] This stock solution can then be added to the desired aqueous buffer. It is important to ensure that the final concentration of the organic solvent in the aqueous buffer is low (typically less than 10%) to avoid negative impacts on protein stability and reaction kinetics.[11]

Stability in Aqueous Buffers

The primary concern regarding the stability of this compound in aqueous buffers is the hydrolysis of the PFP ester. The diketone moiety is generally more stable, although reactivity towards certain buffer components or extreme pH conditions should not be overlooked.

Stability of the PFP Ester

PFP esters are known to be more stable against hydrolysis than NHS esters, which is a key advantage for bioconjugation reactions in aqueous media.[8][9][10] However, the PFP ester is still susceptible to hydrolysis, a competing reaction that converts the ester to the non-reactive carboxylic acid.[6]

Factors Affecting PFP Ester Stability:

-

pH: The rate of hydrolysis is highly pH-dependent. PFP esters are more stable at neutral or slightly acidic pH and the rate of hydrolysis increases significantly with increasing pH.[6][11] For reactions with primary amines, an optimal pH range is typically between 7.2 and 8.5.[6]

-

Buffer Composition: Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the PFP ester.[7] Phosphate-buffered saline (PBS) is a commonly used amine-free buffer for such reactions.[7]

-

Temperature: As with most chemical reactions, the rate of hydrolysis will increase with temperature. Reactions are often carried out at room temperature or 4°C to balance reaction speed and stability.[7]

-

Moisture: PFP esters are moisture-sensitive.[6][7] It is crucial to store the solid reagent in a dry environment, for instance, at -20°C with a desiccant, and to use anhydrous solvents for preparing stock solutions.[6][7]

Summary of PFP Ester Stability:

| Condition | Impact on Stability | Recommendation |

| Low pH (e.g., < 7) | Higher stability, slower hydrolysis. | Favorable for storage of aqueous solutions for short periods, but conjugation reaction with amines will be slow. |

| Neutral to Slightly Basic pH (7.2 - 8.5) | Optimal for amine conjugation, but hydrolysis rate increases.[6] | This is the recommended pH range for most labeling reactions. Solutions should be used immediately after preparation.[6] |

| High pH (e.g., > 8.5) | Rapid hydrolysis, significantly reducing conjugation efficiency.[6] | Avoid for prolonged periods. |

| Presence of Primary Amines (e.g., Tris, Glycine) | Competing reaction, reduces yield of desired conjugate.[7] | Use amine-free buffers such as PBS, HEPES, or bicarbonate buffers. |

Due to the inherent instability of active esters in aqueous solutions, it is strongly recommended to prepare solutions of this compound immediately before use and not to prepare aqueous stock solutions for storage.[6][7]

Experimental Protocols

To determine the precise solubility and stability of this compound in a specific aqueous buffer, experimental characterization is essential.

Protocol for Determining Aqueous Solubility

This protocol provides a general method for estimating the solubility of this compound.

Materials:

-

This compound

-

Anhydrous DMSO or DMF

-

Aqueous buffer of interest (e.g., PBS, pH 7.4)

-

Microcentrifuge

-

UV-Vis Spectrophotometer or HPLC system

Procedure:

-

Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 100 mM).

-

Prepare a series of dilutions of the stock solution into the aqueous buffer of interest to create a range of final concentrations.

-

Vortex each solution thoroughly and allow it to equilibrate at the desired temperature for a set period (e.g., 1 hour).

-

Visually inspect each solution for any signs of precipitation.

-

For a more quantitative assessment, centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any insoluble material.

-

Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method such as UV-Vis spectrophotometry (if the molecule has a chromophore) or HPLC.

-

The highest concentration that results in a clear, single-phase solution after equilibration and centrifugation is considered the solubility limit under those conditions.

Protocol for Monitoring PFP Ester Stability by HPLC

This protocol outlines a method to determine the hydrolytic stability of the PFP ester in a given buffer.[6][9]

Materials:

-

This compound

-

Anhydrous DMSO or DMF

-

Aqueous buffer of interest (e.g., PBS, pH 7.4; Sodium Bicarbonate, pH 8.5)

-

HPLC system with a C18 column and a UV detector

-

Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)

Procedure:

-

Prepare a stock solution of the this compound in anhydrous DMSO or DMF (e.g., 10 mM).[9]

-

Initiate the hydrolysis reaction by diluting the stock solution into the pre-warmed buffer of interest to a final concentration of 1 mM.[9]

-

Immediately inject a sample (t=0) onto the HPLC system.[9]

-

Incubate the reaction mixture at a constant temperature.

-

Take and inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).[9]

-

Monitor the disappearance of the peak corresponding to the intact this compound and the appearance of the peak corresponding to the hydrolyzed carboxylic acid product by UV absorbance at an appropriate wavelength.[9]

-

Plot the peak area of the intact ester against time to determine the rate of hydrolysis and the half-life of the PFP ester under the tested conditions.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: PFP Ester Hydrolysis Pathway.

Caption: Stability Assessment Workflow.

Conclusion

The this compound is a promising reagent for bioconjugation, offering a balance of reactivity and stability. Its PEG11 linker ensures good aqueous solubility, while the PFP ester provides a more stable alternative to NHS esters for amine coupling. However, careful consideration of the experimental conditions, particularly pH and the absence of competing nucleophiles in the buffer, is crucial for maximizing conjugation efficiency. The provided protocols offer a framework for researchers to characterize the solubility and stability of this molecule in their specific applications, ensuring robust and reproducible results in their drug development and research endeavors.

References

- 1. This compound - CD Bioparticles [cd-bioparticles.net]

- 2. portlandpress.com [portlandpress.com]

- 3. Hydroxyl-terminated PEG11: Biocompatible and Flexible [axispharm.com]

- 4. PEG11, 5579-66-8 | BroadPharm [broadpharm.com]

- 5. Amino-PEG11-amine, 479200-82-3 | BroadPharm [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. broadpharm.com [broadpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. precisepeg.com [precisepeg.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

A Technical Guide to Diketone-PEG11-PFP Ester: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Diketone-PEG11-PFP ester, a heterobifunctional crosslinker integral to the development of advanced bioconjugates, including antibody-drug conjugates (ADCs). This document details commercially available sources for this reagent, outlines comprehensive experimental protocols for its use, and visualizes the relevant biological pathways and chemical workflows.

Introduction to this compound

This compound is a sophisticated chemical tool featuring two distinct reactive moieties at either end of a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer. The pentafluorophenyl (PFP) ester provides reactivity towards primary amines, such as the side chain of lysine (B10760008) residues, while the diketone group, a 1,2-dicarbonyl, selectively targets the guanidinium (B1211019) group of arginine residues. This dual reactivity allows for the sequential and site-specific conjugation of different molecules, a valuable attribute in the construction of complex biomolecules like ADCs. The PEG spacer enhances solubility and can improve the pharmacokinetic properties of the final conjugate[1].

Commercial Suppliers and Product Specifications

Several commercial suppliers offer this compound. The following table summarizes the available quantitative data for easy comparison.

| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | CAS Number |

| Creative Biolabs | ADC-L-S0147 | >95% | 956 | 2353409-86-4 |

| BroadPharm | BP-24184 | >97% | 956 | 2353409-86-4 |

| AxisPharm | AP11309 | ≥95% | 955.96 | 2353409-86-4 |

| CD Bioparticles | CDPB-041325 | (Not Specified) | (Not Specified) | 2353409-86-4 |

Experimental Protocols

The unique structure of this compound allows for a two-step conjugation strategy. This enables the sequential attachment of two different molecules (e.g., a targeting antibody and a therapeutic payload). The following protocols are based on established chemistries for PFP esters and diketones.

Step 1: PFP Ester-Mediated Conjugation to Primary Amines (e.g., Lysine Residues of an Antibody)

This protocol describes the conjugation of the PFP ester moiety to the lysine residues of a monoclonal antibody (mAb).

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns or dialysis equipment for purification

Procedure:

-

Antibody Preparation: Prepare the mAb solution at a concentration of 1-10 mg/mL in an amine-free buffer such as phosphate-buffered saline (PBS) at pH 7.2-8.0.

-

Linker Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM). PFP esters are susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.

-

Conjugation Reaction: Add a calculated molar excess of the dissolved linker to the antibody solution. A typical starting point is a 5- to 10-fold molar excess of the linker over the antibody. The reaction can be performed at room temperature for 1-4 hours or at 4°C overnight.

-

Quenching: To stop the reaction, add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. This will react with any remaining PFP ester.

-

Purification: Remove the excess linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

-

Characterization: Characterize the resulting antibody-linker conjugate to determine the average number of linkers per antibody (linker-to-antibody ratio, LAR) using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or hydrophobic interaction chromatography (HIC).

Step 2: Diketone-Mediated Conjugation to Arginine Residues

This protocol outlines the conjugation of the diketone moiety of the antibody-linker intermediate to an arginine-containing molecule. For ADC development, this would typically be a payload modified to contain an arginine residue or a linker with an arginine moiety.

Materials:

-

Purified antibody-linker conjugate from Step 1

-

Arginine-containing payload or molecule

-

Borate (B1201080) buffer (50-100 mM, pH 8.0-9.0)

-

Purification equipment (e.g., SEC, HIC)

Procedure:

-

Buffer Exchange: Exchange the buffer of the antibody-linker conjugate to a borate buffer (pH 8.0-9.0). Borate has been shown to influence the reaction rate of diketones with arginine.

-

Payload Preparation: Dissolve the arginine-containing payload in a compatible solvent.

-

Conjugation Reaction: Add the payload to the antibody-linker conjugate solution. The reaction is typically carried out at room temperature for 4-24 hours. The optimal reaction conditions (pH, temperature, time, and molar ratio of reactants) should be determined empirically.

-

Purification: Purify the final antibody-drug conjugate to remove any unreacted payload and other impurities using chromatographic techniques such as SEC or HIC.

-

Characterization: Analyze the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

Visualizations

Experimental Workflow

The following diagram illustrates the two-step experimental workflow for creating an antibody-drug conjugate using this compound.

Caption: Two-step conjugation workflow using this compound.

Chemical Reaction Scheme

This diagram outlines the chemical transformations occurring during the two-step conjugation process.

References

An In-depth Technical Guide to the Safety and Handling of Diketone-PEG11-PFP Ester

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for Diketone-PEG11-PFP ester (CAS No. 2353409-86-4) is publicly available. This guide is compiled from information on its constituent functional groups—diketone, polyethylene (B3416737) glycol (PEG), and pentafluorophenyl (PFP) ester—and general laboratory safety principles. It is imperative to supplement this guide with lot-specific supplier information and to conduct a thorough risk assessment before use.

Chemical and Physical Properties

This compound is a heterobifunctional crosslinker. It incorporates a diketone group, a hydrophilic polyethylene glycol (PEG) spacer of 11 units, and a pentafluorophenyl (PFP) ester reactive group. The PFP ester is an amine-reactive functional group used for covalent conjugation to primary amines, forming stable amide bonds[1][2][3]. The PEG linker enhances solubility in aqueous media[3].

| Property | Value | Source |

| CAS Number | 2353409-86-4 | [3][4] |

| Molecular Formula | C44H62F5NO16 | [3][4] |

| Molecular Weight | 956 g/mol | [4] |

| Purity | >95% | [4] |

| Physical Form | Solid | Inferred from storage recommendations |

| Solubility | Soluble in organic solvents like DMSO and DMF; hydrophilic PEG spacer increases solubility in aqueous solutions.[1][3] | [1][3] |

Hazard Identification and Safety Precautions

While specific toxicity data for this compound is unavailable, the safety profile can be inferred from its components.

-

Pentafluorophenyl (PFP) Esters: PFP esters are reactive electrophiles and should be handled with care. They are moisture-sensitive and can hydrolyze, releasing pentafluorophenol, which is a hazardous compound[1][5]. Direct contact with skin, eyes, and mucous membranes should be avoided.

-

Polyethylene Glycol (PEG): PEGs are generally considered to have low toxicity and are used in various pharmaceutical and cosmetic applications[6][7]. However, depending on the manufacturing process, PEGs may be contaminated with ethylene (B1197577) oxide and 1,4-dioxane, which are known carcinogens[8]. It is crucial to source high-purity reagents for drug development applications.

-

Diketone: The reactivity of the diketone functional group in this specific context is primarily for forming a covalent bond with lysine (B10760008) residues[9]. Specific hazards associated with the diketone moiety in this compound are not documented.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling[10].

-

Skin and Body Protection: A lab coat is mandatory. Ensure exposed skin is covered.

-

Respiratory Protection: If handling the powder outside a fume hood, use a NIOSH-approved respirator with an appropriate cartridge.

Handling and Storage

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of accidental contact, rinse thoroughly with water.

-

The compound is moisture-sensitive. Equilibrate the vial to room temperature before opening to prevent condensation[1][11].

-

Prepare solutions immediately before use, as PFP esters can hydrolyze in the presence of moisture[5][11].

-

Avoid buffers containing primary amines (e.g., Tris or glycine) in the stock solution, as they will react with the PFP ester[11].

Storage:

Experimental Protocols and Methodologies

General Protocol for Amine Conjugation:

PFP esters react with primary amines at a pH of 7-9 to form stable amide bonds[1]. The following is a general procedure for conjugating this compound to a protein containing primary amines (e.g., lysine residues).

-

Preparation of the Molecule to be Conjugated: Dissolve the amine-containing molecule (e.g., protein) in an amine-free buffer at pH 7.2-8.0 (e.g., phosphate-buffered saline, PBS).

-

Preparation of this compound Solution: Immediately before use, dissolve the required amount of this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[1][5].

-

Conjugation Reaction: Add the this compound solution to the protein solution. The final concentration of the organic solvent should ideally be less than 10% to maintain protein stability[1].

-

Incubation: Incubate the reaction mixture. Reaction times can vary from 30 minutes to a few hours, and the temperature can range from 4°C to room temperature[11][12].

-

Quenching (Optional): The reaction can be stopped by adding a buffer containing primary amines, such as Tris or glycine.

-

Purification: Remove unreacted crosslinker and byproducts by dialysis or size-exclusion chromatography (e.g., a desalting column)[11][12].

Diagram of the General Amine Conjugation Workflow:

Caption: General workflow for the conjugation of this compound to an amine-containing molecule.

Diagram of the PFP Ester Reaction with a Primary Amine:

Caption: Reaction of the PFP ester moiety with a primary amine to form a stable amide bond.

First Aid Measures

-

After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Spill and Disposal Procedures

Spill Response:

-

Evacuate the area.

-

Wear appropriate PPE.

-

For small spills of the solid, carefully sweep up and place in a sealed container for disposal. Avoid generating dust.

-

For spills of a solution, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

Waste Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not allow the material to enter drains or waterways.

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions (-20°C, dry)[3][4].

-

Conditions to Avoid: Moisture, high temperatures, and incompatible materials.

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and primary and secondary amines (unless for intended reaction).

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, and hydrogen fluoride.

-

Reactivity: The PFP ester is reactive towards primary and secondary amines[1][2]. It is more resistant to hydrolysis than N-hydroxysuccinimide (NHS) esters[2][3][5]. The diketone group is designed to react with specific lysine residues[9].

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 3. Diketone-PEG11-PFP ester_2353409-86-4_新研博美 [xinyanbm.com]

- 4. This compound - Creative Biolabs [creative-biolabs.com]

- 5. benchchem.com [benchchem.com]

- 6. Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Safety of PEGylated recombinant human full‐length coagulation factor VIII (BAX 855) in the overall context of PEG and PEG conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Dirty Dozen: PEG Compounds and their contaminants - David Suzuki Foundation [davidsuzuki.org]

- 9. This compound - CD Bioparticles [cd-bioparticles.net]

- 10. creativepegworks.com [creativepegworks.com]

- 11. broadpharm.com [broadpharm.com]

- 12. broadpharm.com [broadpharm.com]

The Diketone Functional Group: A Versatile Tool for Covalent Protein Labeling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic modification of proteins with chemical probes is a cornerstone of modern chemical biology and drug discovery. Among the diverse chemical functionalities employed for protein labeling, the diketone group has emerged as a powerful tool for the selective targeting of specific amino acid residues. This technical guide provides a comprehensive overview of the role of the diketone functional group in protein labeling, with a focus on its application in elucidating biological processes and advancing therapeutic development.

Core Principles of Diketone-Based Protein Labeling

The utility of the diketone functional group in protein labeling primarily stems from its reactivity towards the guanidinium (B1211019) group of arginine residues. This reaction, which is highly specific under controlled conditions, results in the formation of a stable heterocyclic adduct, effectively and covalently tagging the protein of interest. The most commonly employed diketone reagents for this purpose are α-dicarbonyls, such as phenylglyoxal (B86788) and its derivatives, and β-dicarbonyls, like 1,2-cyclohexanedione.

The reaction between a diketone and an arginine residue is influenced by several factors, including pH, temperature, and the presence of certain buffers. Optimal labeling is typically achieved at neutral to basic pH, which facilitates the nucleophilic attack of the guanidinium group on the electrophilic carbonyl carbons of the diketone.

Quantitative Comparison of Diketone Reagents

The choice of diketone reagent can significantly impact the efficiency and kinetics of the labeling reaction. The following table summarizes key quantitative data for commonly used diketone reagents, providing a basis for selecting the most appropriate tool for a given application.

| Diketone Reagent | Target Residue | Typical Reaction Conditions | Reaction Rate/Efficiency | Key Features & Considerations |

| Phenylglyoxal (PGO) | Arginine | pH 7.0-9.0, 25-37°C | Reaction rate increases with pH. Can lead to complete inactivation of enzymes like creatine (B1669601) kinase upon modification.[1] | Highly selective for arginine. The reaction can form either a 1:1 or a 2:1 adduct.[2] |

| p-Hydroxyphenylglyoxal (HPG) | Arginine | pH 9.0-10.0 | Faster reaction rate compared to PGO. | The dicarbonyl moiety is similar to PGO, and it forms a single stable product with the guanidino group of arginine.[3] |

| 1,2-Cyclohexanedione (CHD) | Arginine | Borate (B1201080) buffer, pH 8.0-9.0 | Pseudo-first-order kinetics observed in some cases. | The reaction is reversible in the presence of hydroxylamine (B1172632). Borate is often required to stabilize the adduct. |

| 1,3-Diketones (e.g., 3,5-dioxohexyl group) | Arginine | pH 10, 37°C | Efficiently reacts with arginine-containing peptides to form stable conjugates. | Can be incorporated into DNA for cross-linking with proteins.[4] |

Key Experimental Protocols

This section provides detailed methodologies for common diketone-based protein labeling experiments.

Protocol 1: Arginine-Specific Labeling with a Phenylglyoxal Analog (HPG)

This protocol is adapted from a method for selectively labeling arginine residues in heparin-binding sites.[3]

Materials:

-

Purified protein of interest in a suitable buffer (e.g., PBS)

-

Heparin affinity beads (if targeting heparin-binding sites)

-

Phenylglyoxal (PGO) solution (for protection of non-target arginines)

-

p-Hydroxyphenylglyoxal (HPG) solution (0.5 M)

-

Sodium bicarbonate buffer (0.2 M, pH 9.5)

-

2 M NaCl

-

Trifluoroacetic acid (TFA) (0.1% v/v)

-

Centrifugal filters (e.g., 3.5 kDa MWCO)

Procedure:

-

(Optional - for selective labeling of binding sites) Incubate the protein with heparin affinity beads to protect the arginine residues within the binding site.

-

Protect exposed arginine residues by reacting the protein-bead slurry with PGO.

-

Dissociate the protein from the heparin beads using 2 M NaCl.

-

Buffer exchange the eluted protein into 0.2 M sodium bicarbonate, pH 9.5, using a centrifugal filter and concentrate the protein.

-

To initiate the labeling reaction, add 0.5 M HPG to the protein solution to a final concentration of 0.1 M.

-

Incubate the reaction for 60 minutes at room temperature in the dark.

-

Quench the reaction by adding 0.1% (v/v) TFA.

-

The labeled protein is now ready for downstream analysis, such as mass spectrometry.

Protocol 2: General Protein Labeling with a Diketone Probe for Mass Spectrometry Analysis

This protocol provides a general workflow for labeling a purified protein with a diketone-containing probe and subsequent analysis by mass spectrometry.

Materials:

-

Purified protein of interest (1-5 mg/mL) in a non-amine-containing buffer (e.g., phosphate (B84403) or borate buffer, pH 8.0)

-

Diketone labeling reagent (e.g., phenylglyoxal or a functionalized diketone probe) dissolved in a compatible solvent (e.g., DMSO)

-

Quenching reagent (e.g., hydroxylamine or an excess of a small molecule with a primary amine)

-

Desalting column or dialysis cassette

-

Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

-

Prepare the protein solution at the desired concentration in the appropriate buffer.

-

Add the diketone labeling reagent to the protein solution at a specific molar excess (e.g., 10- to 50-fold molar excess over the protein). The optimal ratio should be determined empirically.

-

Incubate the reaction at room temperature or 37°C for a defined period (e.g., 1-4 hours), with gentle mixing.

-

Quench the reaction by adding the quenching reagent.

-

Remove excess, unreacted labeling reagent and byproducts by using a desalting column or through dialysis.

-

Analyze the labeled protein by mass spectrometry to determine the labeling efficiency and identify the modified residues.

Applications in Signaling Pathways and Drug Discovery

Diketone-based protein labeling has proven to be a valuable strategy for investigating complex biological systems, including key signaling pathways implicated in disease.

Interrogating G-Protein Coupled Receptor (GPCR) Signaling

GPCRs represent a major class of drug targets. Understanding their activation, dimerization, and interaction with downstream effectors is crucial for drug development. Diketone-based crosslinking strategies can be employed to capture and identify GPCR interaction partners.

Caption: GPCR signaling and crosslinking.

Mapping Kinase Substrate Interactions

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Identifying the specific substrates of kinases is essential for understanding their function and for developing targeted therapies. Diketone-based affinity probes can be used to identify kinase substrates.

References

- 1. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]

- 2. High-mass MALDI-MS unravels ligand-mediated G protein–coupling selectivity to GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

The Cornerstone of Bioconjugation: An In-depth Technical Guide to the PEG11 Linker

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the choice of a linker molecule is paramount to the efficacy, stability, and overall success of a therapeutic or diagnostic agent. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers have established themselves as a versatile and indispensable tool. This guide provides a comprehensive technical overview of the PEG11 linker, a mid-length PEG variant, detailing its physicochemical properties, impact on bioconjugate performance, and practical application in experimental settings.

Core Concepts: Understanding the PEG11 Linker

A PEG11 linker is a hydrophilic spacer molecule composed of 11 repeating ethylene (B1197577) glycol units. Its fundamental role in bioconjugation is to covalently connect two or more molecules, such as an antibody to a cytotoxic drug in an antibody-drug conjugate (ADC), or a targeting ligand to a proteolysis-targeting chimera (PROTAC). The inherent properties of the PEG chain confer significant advantages to the resulting bioconjugate.

The principal benefits of incorporating a PEG linker, such as PEG11, include:

-

Enhanced Solubility and Reduced Aggregation : The hydrophilic nature of the PEG chain increases the overall water solubility of the bioconjugate, which is particularly crucial when working with hydrophobic payloads that are prone to aggregation.[1]

-

Improved Pharmacokinetics : The presence of a PEG linker increases the hydrodynamic radius of the bioconjugate, which can reduce renal clearance and prolong its circulation half-life in the bloodstream.[1]

-

Steric Hindrance and Shielding : The flexible PEG chain can act as a steric shield, protecting the attached biomolecule from enzymatic degradation and reducing its immunogenicity by masking epitopes.[2]

-

Precise Spatial Control : As a discrete-length PEG linker, PEG11 provides a defined and consistent spacing between the conjugated molecules, allowing for fine-tuning of the spatial orientation necessary for optimal biological activity.

Quantitative Data on PEG11 and Comparative Linkers

The length of the PEG linker is a critical design parameter that directly influences the physicochemical and biological properties of the bioconjugate. The following tables summarize key quantitative data for the PEG11 linker and provide a comparative analysis with other commonly used PEG linker lengths.

| Property | Value for PEG11 Linker | Source(s) |

| Molecular Weight | ~500 g/mol (varies slightly with terminal functional groups) | [3] |

| Number of Ethylene Glycol Units | 11 | [4] |

| Contour Length | ~3.1 nm (calculated based on ~0.28 nm per ethylene glycol unit) | [3][5] |

Table 1: Physicochemical Properties of the PEG11 Linker

| Linker Length | Impact on Solubility | Impact on In Vivo Half-Life | Impact on In Vitro Potency |

| Short (e.g., PEG4) | Moderate increase | Shorter half-life | May be higher due to less steric hindrance |

| Mid-length (e.g., PEG8, PEG11) | Significant increase | Intermediate half-life | Often a balance between stability and potency |

| Long (e.g., PEG24) | High increase | Longer half-life | May be lower due to increased steric hindrance |

Table 2: Comparative Impact of PEG Linker Length on Bioconjugate Properties

| Linker Length | Plasma Clearance Rate | Tumor Accumulation |

| Short (e.g., PEG4) | Faster clearance | May be lower due to shorter circulation time |

| Mid-length (e.g., PEG8, PEG11) | Moderate clearance | Can be optimized for efficient tumor penetration |

| Long (e.g., PEG24) | Slower clearance | May be higher due to longer circulation time, but could be hindered by larger size |

Table 3: Influence of PEG Linker Length on Pharmacokinetic Parameters of ADCs

Experimental Protocols

The following section provides detailed methodologies for common bioconjugation reactions involving functionalized PEG11 linkers. These protocols are intended as a guide and may require optimization based on the specific biomolecules and payloads being used.

Protocol for Site-Specific Antibody Conjugation using a Maleimide-PEG11-NHS Ester Linker

This two-step protocol is designed for the site-specific conjugation of a drug payload to a monoclonal antibody (mAb) through reduced cysteine residues.

Materials:

-

Monoclonal antibody (mAb) with engineered or accessible cysteine residues

-

Maleimide-PEG11-NHS Ester linker

-

Drug payload with a primary amine reactive group

-

Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Purification: Size-exclusion chromatography (SEC) column

Procedure:

-

Antibody Reduction:

-

Dissolve the mAb in the Reaction Buffer to a concentration of 5-10 mg/mL.

-

Add a 10-20 fold molar excess of TCEP to the antibody solution.

-

Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

-

Remove excess TCEP using a desalting column equilibrated with Reaction Buffer.

-

-

Linker-Payload Preparation:

-

Dissolve the drug payload in a minimal amount of an organic solvent (e.g., DMSO).

-

Dissolve the Maleimide-PEG11-NHS Ester linker in the same organic solvent.

-

Add the linker solution to the drug payload solution at a 1:1 molar ratio.

-

Incubate at room temperature for 1-2 hours to form the maleimide-PEG11-payload conjugate.

-

-

Conjugation Reaction:

-

Add the maleimide-PEG11-payload solution to the reduced antibody solution. A 5-10 fold molar excess of the linker-payload conjugate over the antibody is recommended as a starting point.[6][7]

-

Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.[7]

-

-

Quenching and Purification:

-

Quench any unreacted maleimide (B117702) groups by adding the Quenching Solution to a final concentration of 20-50 mM.

-

Incubate for 30 minutes at room temperature.

-

Purify the resulting ADC using an SEC column to remove unreacted linker-payload and other small molecules.

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

-

Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC).

-

Protocol for PROTAC Synthesis using a PEG11 Linker

This protocol outlines the synthesis of a PROTAC molecule by coupling a target protein ligand and an E3 ligase ligand using a bifunctional PEG11 linker (e.g., Azide-PEG11-Alkyne for "click chemistry").

Materials:

-

Target protein ligand with an alkyne functional group

-

E3 ligase ligand with an azide (B81097) functional group

-

Azide-PEG11-Alkyne linker

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Solvent: Dimethylformamide (DMF) or a mixture of t-BuOH/H₂O

-

Purification: Preparative HPLC

Procedure:

-

Reaction Setup:

-

Dissolve the target protein ligand and the E3 ligase ligand in the chosen solvent in a reaction vessel.

-

Add the Azide-PEG11-Alkyne linker at a 1:1:1 molar ratio with the two ligands.

-

-

Click Chemistry Reaction:

-

Prepare a fresh solution of sodium ascorbate and add it to the reaction mixture.

-

Add a solution of CuSO₄ to the reaction mixture to catalyze the cycloaddition reaction.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.[8]

-

-

Purification:

-

Once the reaction is complete, dilute the mixture with the appropriate solvent and purify the PROTAC product by preparative HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the final PROTAC molecule using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[8]

-

Visualizing Workflows and Logical Relationships

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and logical relationships involving the PEG11 linker.

Caption: Workflow for site-specific ADC synthesis using a Maleimide-PEG11-NHS Ester linker.

References

- 1. purepeg.com [purepeg.com]

- 2. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]

- 3. Item - PEG linkers and properties. - Public Library of Science - Figshare [plos.figshare.com]

- 4. PEG11, 5579-66-8 | BroadPharm [broadpharm.com]

- 5. Item - PEG linkers and properties. - figshare - Figshare [figshare.com]

- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 7. broadpharm.com [broadpharm.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to Diketone-PEG11-PFP Ester for Protein Modification

For researchers, scientists, and drug development professionals, the precise chemical modification of proteins is a cornerstone of innovation. Bifunctional linkers are essential tools in this field, enabling the creation of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)[1][2][3]. This guide provides an in-depth look at Diketone-PEG11-PFP ester, a heterobifunctional crosslinker designed for the sequential or simultaneous conjugation of amine- and arginine-containing molecules.

The linker's structure comprises three key components:

-

Pentafluorophenyl (PFP) Ester: A highly reactive moiety that targets primary and secondary amines, such as the side chain of lysine (B10760008) residues, to form stable amide bonds[4][5].

-

Diketone: A functional group that selectively reacts with the guanidinium (B1211019) group of arginine residues under specific conditions[6].

-

PEG11 Spacer: An 11-unit polyethylene (B3416737) glycol chain that increases the hydrophilicity and solubility of the entire molecule and its conjugates[7].

This guide details the chemical principles, reaction kinetics, and standard protocols for using this compound, providing a foundational understanding for its application in protein modification workflows.

I. Chemical Principles and Reactivity

The utility of this compound lies in its two distinct reactive ends, allowing for controlled, stepwise conjugation.

PFP Ester: The Amine-Reactive Group

The PFP ester is an active ester that reacts with nucleophilic primary and secondary amines to form a covalent amide bond. Its primary advantage over the more common N-hydroxysuccinimide (NHS) esters is its superior stability and reactivity. The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the carbonyl carbon highly electrophilic, while the pentafluorophenolate ion is an excellent leaving group[8].

This results in two key benefits:

-

Greater Resistance to Hydrolysis: PFP esters are significantly less prone to spontaneous hydrolysis in aqueous buffers compared to NHS esters, which reduces the loss of reagent and improves reaction efficiency[4][8][9].

-

Faster Reaction Kinetics: Studies have shown that the aminolysis (reaction with amines) of PFP esters is substantially faster than that of NHS esters, allowing for shorter reaction times or more efficient conjugation under milder conditions[8].

Diketone: The Arginine-Reactive Group

The 1,3-diketone moiety is designed to react selectively with the guanidinium group of arginine residues[6]. This reaction, typically forming a stable hydroxyimidazole or pyrimidine-linked conjugate, provides an alternative to the common lysine- or cysteine-based modification strategies[6]. While the reaction can be slower than amine-targeted chemistry, it offers a method for site-specific modification, as the abundance and accessibility of surface arginine residues differ from those of lysine[10].

II. Quantitative Data and Reaction Parameters

The efficiency of a conjugation reaction depends on a combination of reagent reactivity and experimental conditions. PFP esters offer a clear kinetic advantage over other common amine-reactive esters.

Table 1: Comparative Reactivity of Active Esters

This table summarizes kinetic data comparing the rate of reaction with amines for PFP esters versus other common reagents.

| Active Ester Group | Relative Coupling Speed | Pseudo-first-order Rate Constant (s⁻¹) | Reference(s) |

| Pentafluorophenyl (PFP) Ester | ~70x faster than NHS analog | 2.46 x 10⁻¹ | [8] |

| N-hydroxysuccinimide (NHS) Ester | Baseline | 3.49 x 10⁻³ | [8] |

| Nitrophenyl (ONp) Ester | ~111x slower than PFP | Not Available | [8] |

Table 2: Recommended Reaction Conditions

This table provides typical starting parameters for protein modification protocols using this compound. Optimization is often required based on the specific properties of the protein and payload.

| Parameter | PFP Ester Reaction (Amine Target) | Diketone Reaction (Arginine Target) | Reference(s) |

| pH | 7.0 - 9.0 (7.2-8.5 is common) | 7.4 - 10.0 (Higher pH can increase rate) | [4][11][12] |

| Buffer System | Amine-free (e.g., PBS, HEPES, Borate) | PBS, Phosphate Buffer | [4][12] |

| Temperature | 4°C to 37°C | 25°C to 37°C | [4][12][13] |

| Reaction Time | 30 min - 4 hours (or overnight at 4°C) | 3 - 16 hours | [4][12][14] |

| Solvent | Dissolve reagent in DMSO or DMF first | Aqueous buffer | [4][11][13] |

| Molar Excess | 2:1 to 10:1 (Linker:Protein) | Variable, often requires optimization | [14] |

III. Experimental Protocols

The following section provides a generalized, two-step protocol for conjugating a protein to an arginine-containing molecule (e.g., a peptide or small molecule drug) using this compound.

A. Materials and Reagents

-

Protein: Target protein with accessible lysine residues (e.g., IgG), concentration 1-10 mg/mL.

-

Arginine-containing Payload: Peptide or small molecule to be conjugated.

-

Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0[4][13].

-

Organic Solvent: Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[4][13].

-

Purification: Desalting columns (e.g., G-25) or dialysis cassettes[4][11].

B. Step 1: Reaction of PFP Ester with Protein Lysines

-

Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS). If the storage buffer contains Tris or glycine, exchange it with the reaction buffer via dialysis or a desalting column[4][13]. Adjust the protein concentration to 2-5 mg/mL.

-

Reagent Preparation: Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation[4][9][11]. Immediately before use, dissolve the required amount in a minimal volume of DMSO or DMF[4][13]. Do not prepare stock solutions for storage, as the PFP ester will hydrolyze[9][13].

-

Conjugation: Add the dissolved linker solution to the protein solution while gently stirring. A typical molar excess of linker to protein is between 5:1 and 10:1.

-

Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C[14]. Incubation at 37°C for 30-60 minutes can also be effective[4][13].

-

Purification of Intermediate: Remove the unreacted linker and the pentafluorophenol byproduct using a desalting column or dialysis against the desired buffer for the next step (e.g., PBS pH 7.4).

C. Step 2: Reaction of Diketone with Payload Arginine

-

Payload Preparation: Dissolve the arginine-containing payload in the reaction buffer (e.g., PBS, pH 7.4).

-

Conjugation: Add the payload to the purified, linker-activated protein intermediate. The molar ratio will depend on the payload and desired degree of labeling and requires optimization.

-

Incubation: Incubate the mixture for 3-16 hours at 25°C or 37°C[12]. Reaction progress can be monitored by analytical techniques like HPLC or LC-MS.

-

Final Purification: Once the reaction is complete, purify the final protein conjugate from excess payload and any side products using size-exclusion chromatography (SEC) or dialysis.

-

Analysis and Storage: Characterize the final conjugate using SDS-PAGE (to observe the mass shift), HPLC, and/or mass spectrometry (to confirm the degree of labeling). Store the final conjugate under conditions appropriate for the parent protein.

References

- 1. Bifunctional linkers - CD Biosynsis [biosynsis.com]

- 2. Application of Linkers in Chemical Biology [bldpharm.com]

- 3. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. precisepeg.com [precisepeg.com]

- 6. 1,3-Diketone-Modified Nucleotides and DNA for Cross-Linking with Arginine-Containing Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diketone-PEG11-PFP ester_2353409-86-4_新研博美 [xinyanbm.com]

- 8. benchchem.com [benchchem.com]

- 9. confluore.com [confluore.com]

- 10. Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. researchgate.net [researchgate.net]

- 13. broadpharm.com [broadpharm.com]

- 14. precisepeg.com [precisepeg.com]

Methodological & Application

Application Notes and Protocol for Antibody Conjugation with Diketone-PEG11-PFP Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of antibody-drug conjugates (ADCs) as targeted therapeutics has revolutionized cancer treatment and is a growing field in drug development. A critical component of ADC design is the linker that connects the monoclonal antibody (mAb) to the cytotoxic payload. The choice of linker chemistry significantly impacts the stability, pharmacokinetics, and efficacy of the ADC. This document provides a detailed protocol for a two-step antibody conjugation strategy utilizing the heterobifunctional linker, Diketone-PEG11-PFP ester.

This linker facilitates a robust and controlled conjugation process. The first step involves the reaction of the Pentafluorophenyl (PFP) ester with primary amines of lysine (B10760008) residues on the antibody, forming a stable amide bond. PFP esters are known for their high reactivity and lower susceptibility to hydrolysis compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters[1][2][3]. The second step employs bioorthogonal "click chemistry," where the diketone moiety reacts specifically with a hydrazide-functionalized payload to form a stable hydrazone bond[4][5]. The integrated Polyethylene Glycol (PEG) chain (PEG11) enhances the solubility and stability of the resulting ADC, potentially improving its pharmacokinetic profile[6][7][8][].

This two-step approach allows for a more controlled and modular assembly of the ADC, enabling the precise attachment of the payload after the initial antibody modification.

Data Presentation

The following tables summarize typical quantitative data obtained during the two-step antibody conjugation process. These values are representative and may vary depending on the specific antibody, payload, and reaction conditions.

Table 1: Reaction Conditions and Efficiency of this compound Conjugation to Antibody

| Parameter | Condition/Value | Reference |

| Antibody Concentration | 1-10 mg/mL | General Protocol |

| Molar Ratio (Linker:Antibody) | 5:1 to 20:1 | [10] |

| Reaction Buffer | Phosphate Buffered Saline (PBS), pH 7.2-8.0 | [11] |

| Co-solvent | <10% Dimethyl sulfoxide (B87167) (DMSO) | General Protocol |

| Reaction Temperature | 4°C to 25°C | [11] |

| Reaction Time | 1-4 hours | [11] |

| Linker-to-Antibody Ratio (LAR) | 2-6 | [6] |

| Antibody Recovery | >90% | General Protocol |

Table 2: Reaction Conditions and Efficiency of Hydrazide-Payload Conjugation to Diketone-Modified Antibody

| Parameter | Condition/Value | Reference |

| Diketone-Antibody Concentration | 1-5 mg/mL | General Protocol |

| Molar Ratio (Payload:Diketone) | 3:1 to 10:1 | General Protocol |

| Reaction Buffer | Acetate Buffer, pH 4.5-5.5 | [5] |

| Co-solvent | <10% DMSO | General Protocol |

| Reaction Temperature | 25°C to 37°C | General Protocol |

| Reaction Time | 4-16 hours | General Protocol |

| Final Drug-to-Antibody Ratio (DAR) | 1.5-5.5 | [6] |

| Overall Conjugation Efficiency | 70-90% | [12] |

| Purity of Final ADC | >95% | General Protocol |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the conjugation of a hydrazide-modified payload to an antibody using the this compound linker.

Part 1: Conjugation of this compound to the Antibody

1.1. Materials and Reagents:

-

Monoclonal Antibody (mAb) of interest

-

This compound

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Desalting columns (e.g., Sephadex G-25)

-

Reaction tubes

-

Spectrophotometer

1.2. Antibody Preparation:

-

If the antibody solution contains primary amine-containing buffers (e.g., Tris), exchange the buffer to PBS, pH 7.4, using a desalting column or dialysis.

-

Adjust the antibody concentration to 1-10 mg/mL in PBS.

-

Determine the precise concentration of the antibody using a spectrophotometer at 280 nm.

1.3. Linker Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the this compound in anhydrous DMSO to prepare a 10 mM stock solution.

1.4. Conjugation Reaction:

-

Add the calculated volume of the 10 mM this compound stock solution to the antibody solution to achieve the desired molar excess (typically 5- to 20-fold).

-

Gently mix the reaction solution by pipetting. The final concentration of DMSO in the reaction mixture should be less than 10%.

-

Incubate the reaction for 1-4 hours at room temperature (25°C) or overnight at 4°C with gentle agitation.

1.5. Purification of the Diketone-Modified Antibody:

-

Remove the excess, unreacted linker and by-products by passing the reaction mixture through a desalting column pre-equilibrated with PBS, pH 7.4.

-

Collect the protein fractions containing the diketone-modified antibody.

-

Measure the concentration of the purified, modified antibody at 280 nm.

Part 2: Conjugation of Hydrazide-Payload to the Diketone-Modified Antibody

2.1. Materials and Reagents:

-

Purified Diketone-Modified Antibody from Part 1

-

Hydrazide-functionalized payload

-

Anhydrous DMSO

-

Acetate Buffer, pH 5.0

-

Desalting columns (e.g., Sephadex G-25)

-

Reaction tubes

-

Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, HPLC, Mass Spectrometer)

2.2. Payload Preparation:

-

Dissolve the hydrazide-functionalized payload in anhydrous DMSO to prepare a 10 mM stock solution.

2.3. Conjugation Reaction:

-

Exchange the buffer of the diketone-modified antibody to Acetate Buffer, pH 5.0.

-

Add the calculated volume of the 10 mM hydrazide-payload stock solution to the diketone-modified antibody solution to achieve the desired molar excess (typically 3- to 10-fold).

-

Gently mix the reaction solution.

-

Incubate the reaction for 4-16 hours at 25-37°C with gentle agitation.

2.4. Purification of the Final Antibody-Drug Conjugate:

-

Purify the final ADC from excess payload and reaction by-products using a desalting column pre-equilibrated with a formulation buffer of choice (e.g., PBS, pH 7.4).

-

Collect the protein fractions containing the final ADC.

Part 3: Characterization of the Antibody-Drug Conjugate

3.1. Determination of Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody can be determined using UV-Vis spectrophotometry, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS)[6][][13][14].

-

UV-Vis Spectrophotometry:

-

Measure the absorbance of the ADC at 280 nm and at the wavelength of maximum absorbance for the payload.

-

Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.

-

-

Mass Spectrometry:

3.2. Purity and Aggregation Analysis:

-

Size Exclusion Chromatography (SEC): Analyze the purified ADC to determine the percentage of monomer, aggregate, and fragment.

-

SDS-PAGE: Run reduced and non-reduced samples of the ADC to assess its integrity and purity.

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the two-step antibody conjugation process.

Caption: Workflow for two-step antibody conjugation and characterization.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Bioprocess development of antibody-drug conjugate production for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. precisepeg.com [precisepeg.com]

- 12. biopharminternational.com [biopharminternational.com]

- 13. benchchem.com [benchchem.com]

- 14. Formation of mono- and dual-labelled antibody fragment conjugates via reversible site-selective disulfide modification and proximity induced lysine re ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06500J [pubs.rsc.org]

Application Notes and Protocols for Diketone-PEG11-PFP Ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended reaction conditions for the effective use of Diketone-PEG11-PFP ester, a heterobifunctional crosslinker. This reagent is designed for the sequential conjugation of amine-containing and aminooxy-containing molecules, enabling the formation of complex bioconjugates.

The this compound contains two reactive functionalities: a pentafluorophenyl (PFP) ester and a diketone group, separated by an 11-unit polyethylene (B3416737) glycol (PEG) spacer. The PFP ester reacts efficiently with primary and secondary amines to form stable amide bonds, while the diketone moiety undergoes a bioorthogonal reaction with aminooxy or hydrazine (B178648) groups to form a stable oxime or hydrazone bond, respectively. The PEG spacer enhances solubility and reduces potential immunogenicity of the resulting conjugate.

PFP esters are a superior choice for amine-reactive crosslinking due to their high reactivity and increased stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, which leads to more efficient and reliable conjugation reactions.

I. Reaction Conditions at a Glance

The use of this compound involves a two-step sequential reaction. First, the PFP ester is reacted with an amine-containing molecule. Following purification, the diketone group is then reacted with an aminooxy-containing molecule. The recommended conditions for each step are summarized below.

Table 1: Recommended Reaction Conditions for PFP Ester-Amine Ligation

| Parameter | Recommended Conditions | Notes |

| Reactants | PFP ester and a molecule with primary or secondary amines. | Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the reaction. |

| pH | 7.2 - 8.5 | Higher pH increases the rate of PFP ester hydrolysis, a competing reaction. |

| Buffer | Amine-free buffers such as Phosphate-Buffered Saline (PBS), HEPES, Borate, or Bicarbonate buffer. | Ensure the buffer composition does not interfere with the reaction. |

| Solvent | Dissolve this compound in a minimal amount of anhydrous DMSO or DMF immediately before use. | The final concentration of the organic solvent in the reaction should be less than 10% to maintain protein solubility. |

| Molar Ratio | 2:1 to 10:1 molar excess of PFP ester to the amine-containing molecule. | For protein conjugations, a several-fold molar excess is recommended. |

| Temperature | Room temperature (20-25°C) or 4°C. | Lower temperatures can be used for sensitive biomolecules, though the reaction time may need to be extended. |

| Reaction Time | 1 - 4 hours at room temperature; overnight at 4°C. | The reaction progress can be monitored by analytical techniques such as HPLC or LC-MS. |

Table 2: Recommended Reaction Conditions for Diketone-Aminooxy Ligation (Oxime Bond Formation)

| Parameter | Recommended Conditions | Notes |